

Application Note: Characterization of Propylene Glycol Dioleate (PGDO) using HPLC and NMR Spectroscopy

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Compound of Interest

Compound Name: *Propylene glycol dioleate*

Cat. No.: *B085745*

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Introduction

Propylene Glycol Dioleate (PGDO) is a diester formed from the reaction of propylene glycol with oleic acid.[1][2] With the molecular formula $C_{39}H_{72}O_4$, it is a viscous, oily liquid used extensively in the pharmaceutical, cosmetic, and food industries.[1][3][4][5] Its functions include acting as an emollient, emulsifier, solvent, viscosity-increasing agent, and skin-conditioning agent.[2][5] Given its wide-ranging applications, particularly in pharmaceutical formulations where it can act as a solvent for active ingredients, rigorous characterization is essential to ensure its identity, purity, and quality.[1][6][7]

This application note provides detailed protocols for the characterization of PGDO using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a crucial technique for determining the purity of PGDO and quantifying it against a reference standard. It is also effective for identifying and quantifying related impurities, such as propylene glycol monooleate (PGMO), free oleic acid, and unreacted propylene glycol. Since

PGDO lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended for sensitive detection.

Experimental Protocol: HPLC-ELSD

2.1. Equipment and Materials

- HPLC System with a quaternary pump, autosampler, and column oven
- Evaporative Light Scattering Detector (ELSD)
- Data Acquisition and Processing Software
- Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- PGDO Reference Standard (≥99% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or ultrapure)
- Isopropanol (HPLC grade)
- Methanol (HPLC grade)

2.2. Preparation of Solutions

- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of PGDO Reference Standard and dissolve it in 10 mL of isopropanol.
- Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution using isopropanol to create calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).
- Sample Solution (1 mg/mL): Accurately weigh 10 mg of the PGDO sample and dissolve it in 10 mL of isopropanol.

2.3. Chromatographic Conditions

- Column Temperature: 40°C
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- ELSD Settings:
 - Nebulizer Temperature: 40°C
 - Evaporator Temperature: 60°C
 - Gas Flow (Nitrogen): 1.5 L/min
- Gradient Elution Program:

Time (min)	% Mobile Phase A (Water)	% Mobile Phase B (Acetonitrile)
0.0	30	70
20.0	0	100
25.0	0	100
25.1	30	70
30.0	30	70

2.4. Data Analysis

- System Suitability: Inject the 0.5 mg/mL working standard solution five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.
- Calibration Curve: Plot the log of the peak area versus the log of the concentration for the working standard solutions. Perform a linear regression to establish the calibration curve.

- **Quantification:** Calculate the concentration of PGDO in the sample solution using the calibration curve. Determine the percentage purity by comparing the main peak area to the total area of all peaks in the chromatogram.

Data Presentation: HPLC

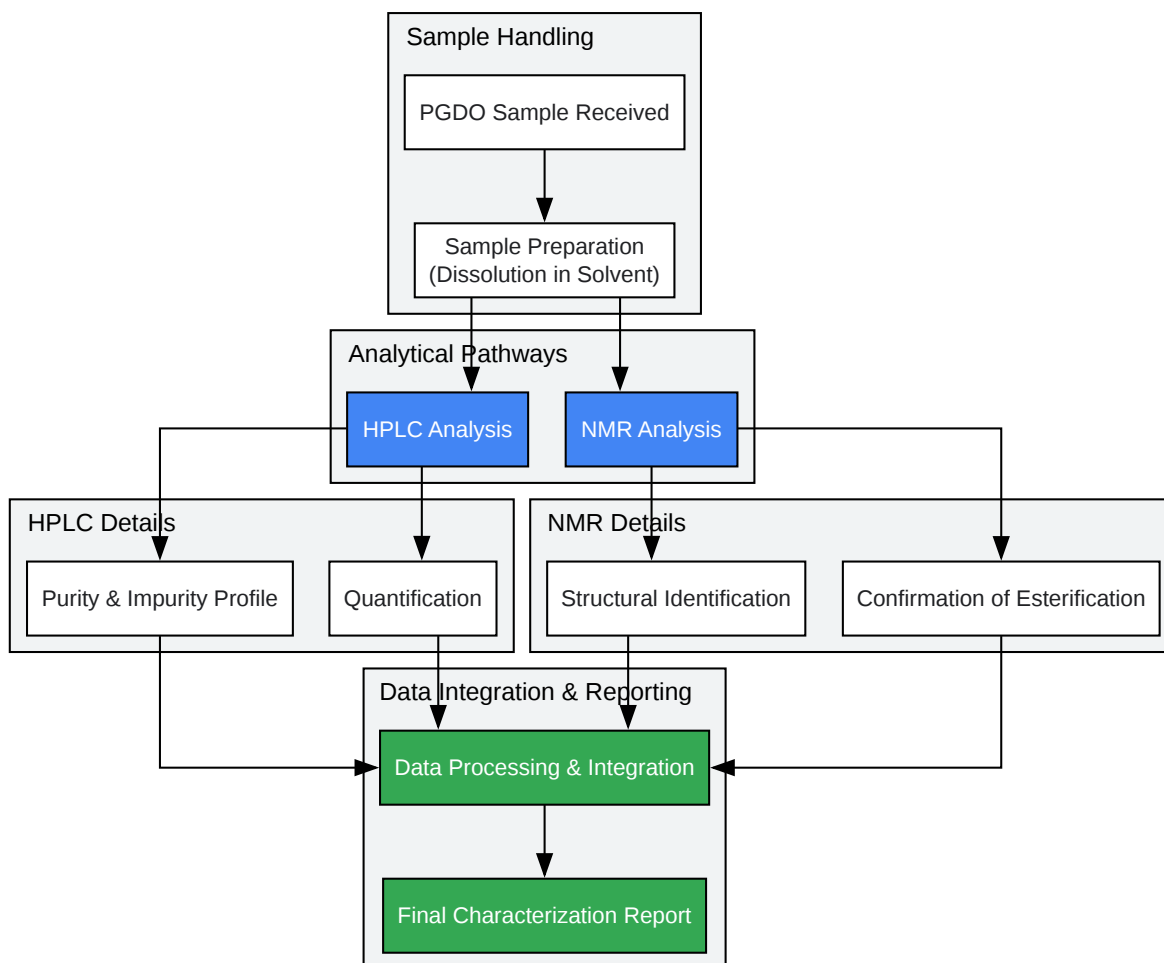
Table 1: HPLC Purity Analysis of a PGDO Sample

Peak ID	Compound Name	Retention Time (min)	Peak Area (mAU*s)	% Area
1	Free Propylene Glycol	3.5	1,520	0.12
2	Free Oleic Acid	12.8	10,850	0.85
3	Propylene Glycol Monooleate	15.2	25,600	2.01
4	Propylene Glycol Dioleate	21.5	1,235,400	97.02

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unambiguous structural confirmation of PGDO. ^1H NMR is used to identify the different types of protons and their relative abundance, while ^{13}C NMR confirms the carbon skeleton of the molecule.

Experimental Workflow: PGDO Characterization



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Caption: Workflow for the comprehensive characterization of PGDO.

Experimental Protocol: ^1H and ^{13}C NMR

3.1. Equipment and Materials

- NMR Spectrometer (e.g., 400 MHz or higher)

- 5 mm NMR tubes
- Deuterated Chloroform (CDCl_3) with Tetramethylsilane (TMS) as an internal standard

3.2. Sample Preparation

- Dissolve approximately 20-30 mg of the PGDO sample in 0.7 mL of CDCl_3 .
- Vortex the sample until fully dissolved and transfer the solution to an NMR tube.

3.3. NMR Acquisition Parameters

- ^1H NMR:
 - Pulse Program: Standard single pulse (zg30)
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Number of Scans: 16
 - Relaxation Delay: 2.0 s
 - Spectral Width: 20 ppm
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single pulse (zgpg30)
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm

3.4. Data Analysis

- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
- Referencing: Calibrate the ^1H and ^{13}C spectra to the TMS signal at 0.00 ppm.
- Interpretation: Assign the signals in the spectra to the corresponding protons and carbons in the PGDO structure. Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of different proton groups, confirming the structure.

Data Presentation: NMR

Table 2: Predicted ^1H NMR Chemical Shift Assignments for PGDO in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.34	m	4H	Olefinic protons (-CH=CH-)
~5.05	m	1H	Propylene glycol methine (-CH-)
~4.21	dd	1H	Propylene glycol methylene (-CH ₂ -)
~4.08	dd	1H	Propylene glycol methylene (-CH ₂ -)
~2.28	t	4H	Methylene alpha to carbonyl (-CH ₂ -COO)
~2.01	m	8H	Allylic protons (-CH ₂ -CH=)
~1.60	p	4H	Methylene beta to carbonyl (-CH ₂ -CH ₂ -COO)
~1.28	br s	40H	Aliphatic chain (-CH ₂) ₁₀ -)
~1.25	d	3H	Propylene glycol methyl (-CH ₃)
~0.88	t	6H	Terminal methyl (-CH ₃)

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for PGDO in CDCl₃

Chemical Shift (δ , ppm)	Assignment
~173.5, ~173.1	Ester Carbonyl (C=O)
~130.0, ~129.8	Olefinic Carbons (-CH=CH-)
~69.0	Propylene glycol methine (-CH-)
~65.8	Propylene glycol methylene (-CH ₂ -)
~34.2	Methylene alpha to carbonyl (-CH ₂ -COO)
~31.9	Aliphatic chain
~29.7 - ~29.1	Aliphatic chain
~27.2	Allylic carbons (-CH ₂ -CH=)
~24.9	Methylene beta to carbonyl (-CH ₂ -CH ₂ -COO)
~22.7	Aliphatic chain
~16.5	Propylene glycol methyl (-CH ₃)
~14.1	Terminal methyl (-CH ₃)

Conclusion

The combined application of HPLC and NMR spectroscopy provides a robust and comprehensive framework for the characterization of **Propylene Glycol Dioleate**. HPLC-ELSD offers high sensitivity for purity determination and impurity profiling, which is critical for quality control in pharmaceutical and cosmetic applications. NMR spectroscopy delivers definitive structural confirmation, ensuring the chemical identity of the material. The protocols and data presented in this note serve as a detailed guide for scientists and researchers involved in the development and quality assessment of products containing PGDO.

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